REACTION_CXSMILES
|
O=[C:2]([CH3:15])[CH:3]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[C:4]([O:6][CH3:7])=[O:5].C([O-])(O)=O.[Na+]>P(Cl)(Cl)(Cl)=O>[C:10]([C:9]1[O:14][C:2]([CH3:15])=[C:3]([C:4]([O:6][CH3:7])=[O:5])[N:8]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|
|
Name
|
methyl 3-oxo-2-(pivalamido)butanoate
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OC)NC(C(C)(C)C)=O)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
the extracts were washed with saturated aqueous NaHCO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0%-40% EtOAc-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |